molecular formula C18H21F3N6O B2359489 4-(6-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2415461-53-7

4-(6-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B2359489
CAS No.: 2415461-53-7
M. Wt: 394.402
InChI Key: INAFAAVLWZXMRD-UHFFFAOYSA-N
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Description

4-(6-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound characterized by the presence of multiple heterocyclic rings and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. This can be achieved through the trifluoromethylation of pyridine using reagents such as trifluoromethyl iodide and a suitable base . The subsequent steps involve the formation of the piperazine and pyrimidine rings, followed by their coupling to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(6-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

4-(6-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s binding affinity and selectivity, potentially leading to more effective modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(6-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine apart is its combination of multiple heterocyclic rings and the trifluoromethyl group, which together confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6O/c19-18(20,21)14-2-1-3-15(24-14)25-4-6-26(7-5-25)16-12-17(23-13-22-16)27-8-10-28-11-9-27/h1-3,12-13H,4-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAFAAVLWZXMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=N2)C(F)(F)F)C3=CC(=NC=N3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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